molecular formula C40H50N8O6 B12436846 methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12436846
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-QLNSPMJMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daclatasvir involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of daclatasvir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Daclatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of daclatasvir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of daclatasvir, as well as substituted analogs with modified antiviral activity .

Scientific Research Applications

Daclatasvir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Daclatasvir

Daclatasvir is unique in its ability to target both the cis- and trans-acting functions of NS5A, making it effective against multiple HCV genotypes . Its broad genotypic coverage and high potency make it a valuable component of combination therapies for hepatitis C .

Properties

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32?,33-,34-/m0/s1

InChI Key

FKRSSPOQAMALKA-QLNSPMJMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

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